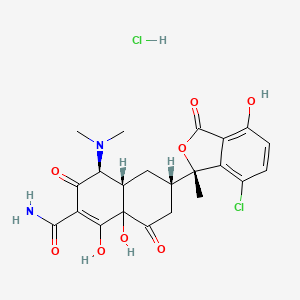

Isochlortetracycline hydrochloride

Description

Properties

Molecular Formula |

C22H24Cl2N2O8 |

|---|---|

Molecular Weight |

515.3 g/mol |

IUPAC Name |

(4S,4aS,6S)-6-[(1S)-7-chloro-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-4-(dimethylamino)-1,8a-dihydroxy-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H23ClN2O8.ClH/c1-21(15-10(23)4-5-11(26)13(15)20(31)33-21)8-6-9-16(25(2)3)17(28)14(19(24)30)18(29)22(9,32)12(27)7-8;/h4-5,8-9,16,26,29,32H,6-7H2,1-3H3,(H2,24,30);1H/t8-,9-,16-,21-,22?;/m0./s1 |

InChI Key |

UNSCNQMTXZBSQB-GRVQAOMLSA-N |

Isomeric SMILES |

C[C@@]1(C2=C(C=CC(=C2C(=O)O1)O)Cl)[C@H]3C[C@H]4[C@@H](C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C.Cl |

Canonical SMILES |

CC1(C2=C(C=CC(=C2C(=O)O1)O)Cl)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C.Cl |

Origin of Product |

United States |

Formation and Transformation Pathways of Isochlortetracycline Hydrochloride

Chemical Degradation Mechanisms of Chlortetracycline (B606653) Leading to Isochlortetracycline (B565029)

The transformation of chlortetracycline into isochlortetracycline is primarily driven by chemical degradation processes, which are heavily influenced by environmental conditions such as pH and temperature.

Alkaline-Induced Isomerization and Hydrolysis Pathways

Under alkaline conditions, chlortetracycline is particularly susceptible to degradation, readily forming isochlortetracycline. medchemexpress.comcaymanchem.comobrnutafaza.hrbioaustralis.com This transformation is a key pathway for the inactivation of the antibiotic. medchemexpress.comcaymanchem.comscbt.com The hydrolysis of chlortetracycline follows first-order reaction kinetics, with base-catalyzed hydrolysis rates being significantly higher than those under acidic or neutral conditions. nih.gov The main hydrolytic product of chlortetracycline under these conditions is isochlortetracycline. nih.gov This process involves an isomerization reaction where the stereochemistry at the C-6 position of the chlortetracycline molecule is altered, leading to the formation of the more stable isochlortetracycline. nih.gov

| Condition | Primary Degradation Product | Key Pathway |

| Alkaline pH | Isochlortetracycline | Isomerization and Hydrolysis |

Acid-Catalyzed Epimerization and Anhydro-Formation Intermediates

In acidic environments (pH 2-6), tetracyclines, including chlortetracycline, undergo epimerization at the C-4 position, which involves the amine group. obrnutafaza.hr This reversible process leads to the formation of 4-epi-chlortetracycline. nih.govnih.gov While this is a primary degradation pathway under acidic conditions, the formation of anhydro- and epi-anhydro- analogues through dehydration can also occur. obrnutafaza.hrnih.gov Studies on tetracycline (B611298) have shown that the epimerization of anhydrotetracycline (B590944) is a reversible first-order process. nih.gov The formation of anhydrotetracycline can occur during high-temperature treatment of materials contaminated with tetracycline. researchgate.net These anhydro-intermediates can then potentially undergo further transformations.

| Condition | Primary Degradation Products | Key Pathways |

| Acidic pH (2-6) | 4-epi-chlortetracycline, anhydro-chlortetracycline, 4-epi-anhydro-chlortetracycline | Epimerization, Dehydration |

Thermal Degradation Characteristics and Products

Thermal decomposition of chlortetracycline hydrochloride results in the release of several products, including hydrochloric acid, water, isocyanic acid, dimethylamine, and methane. epa.govresearchgate.netconsensus.app Further decomposition of isocyanic acid can produce ammonia (B1221849) and carbon dioxide. epa.govresearchgate.net While isochlortetracycline is not listed as a primary product of thermal decomposition in these studies, the high temperatures can accelerate other degradation pathways that may lead to its formation, especially in the presence of moisture which can create localized pH changes. For instance, the degradation of chlortetracycline is known to accelerate at higher temperatures. Composting studies have shown a significant reduction in chlortetracycline concentrations at elevated temperatures, though the specific degradation products can vary. scirp.org

Photochemical Transformation of Related Tetracyclines and Implications for Isochlortetracycline Formation

The photochemical degradation of chlortetracycline in aqueous solutions under simulated sunlight has been shown to produce a variety of photoproducts. nih.govnu.edu.kz The quantum yield of this photodegradation increases with higher pH. nih.govnu.edu.kz The primary photoproducts identified include an iso-chlortetracycline analog containing hydroxyl groups, as well as N-demethyl/dedismethyl products. nih.govnu.edu.kz Photochemical dechlorination can also lead to the formation of tetracycline. nih.govnu.edu.kz The presence of certain metal ions like Ca2+ and Fe3+ can enhance photodegradation, while others like Mg2+, Mn2+, and Zn2+ can inhibit it. nih.govnu.edu.kz Self-sensitized oxidation, involving singlet oxygen, is another photochemical pathway for tetracycline degradation, and the presence of metal ions can also influence this process. nih.gov

Biotechnological and Biological Pathways Leading to Isochlortetracycline

Microbial activity plays a significant role in the transformation of chlortetracycline in the environment.

Microbial Biotransformation Processes

Various microorganisms are capable of degrading chlortetracycline. During the anaerobic digestion of manure from medicated animals, the concentration of isochlortetracycline has been observed to increase, while the concentration of the parent compound, chlortetracycline, decreases. nih.gov This suggests that microbial action actively contributes to the formation of isochlortetracycline. In a study using microbial fuel cells, chlortetracycline was degraded, with one of the proposed pathways involving the formation of dechlorinated chlortetracycline. nih.gov Fungal biotransformation has also been identified as a degradation pathway for tetracycline antibiotics. For instance, a marine-derived fungus, Paecilomyces sp., was able to biotransform chlortetracycline into seco-cyclines. acs.org Furthermore, studies on Streptomyces aureofaciens, the producer of chlortetracycline, have identified enzymes involved in the final steps of its biosynthesis, such as anhydrotetracycline monooxygenase. nih.gov While this relates to the biosynthesis of the parent compound, it highlights the enzymatic potential within microorganisms to modify the tetracycline structure.

| Biological Process | Transformation Product |

| Anaerobic Digestion of Manure | Isochlortetracycline |

| Fungal Biotransformation (Paecilomyces sp.) | Seco-cyclines |

In Vivo Formation as a Metabolite in Non-Human Biological Systems

The formation of isochlortetracycline (iso-CTC) in vivo is primarily understood as a degradation or transformation product of its parent compound, chlortetracycline (CTC). While not always a direct result of enzymatic metabolism, its presence in various biological matrices of treated animals is well-documented.

Identification in Animal Excreta and Tissues

Isochlortetracycline has been identified in various tissues and excreta of animals treated with chlortetracycline, including poultry, cattle, and swine.

In poultry , particularly in laying hens, iso-CTC and its epimer, 4-epi-iso-chlortetracycline (4-epi-iso-CTC), have been identified as the principal metabolites of CTC found in eggs. nih.govnih.gov Studies have shown that the total concentration of all CTC chemical forms in eggs can range from 170 to 820 micrograms per kilogram (µg/kg). nih.gov Following the withdrawal of medicated feed, the mean egg concentrations of these metabolites can take several days to fall below regulated limits. nih.gov Research has detected iso-CTC and its 4-epimer in both egg white and egg yolk. nih.gov One study found that after withdrawal from feed containing CTC, the residual concentration in the whole egg was 67 µg/kg on the 9th day. ias.ac.in

Cattle manure is another significant matrix where isochlortetracycline is readily identified. Following the administration of CTC to calves, its concentration in manure decreases over time, while the concentration of iso-CTC increases. nih.gov This transformation is particularly evident under anaerobic conditions, such as in manure slurry.

In swine , while chlortetracycline residues are found in tissues like muscle, bone, and urine, the specific concentrations of isochlortetracycline are less frequently detailed in publicly available research. porkcheckoff.org However, given the known instability of CTC, the presence of iso-CTC as a metabolite is anticipated.

The following table summarizes the detection of chlortetracycline and its metabolites, including isochlortetracycline, in various animal tissues and excreta.

| Animal | Tissue/Excreta | Compound Detected | Concentration | Citation |

| Chicken | Eggs | Iso-CTC, 4-epi-iso-CTC | 170-820 µg/kg (total CTC forms) | nih.gov |

| Chicken | Eggs | Chlortetracycline | 67 µg/kg (9 days post-withdrawal) | ias.ac.in |

| Chicken | Eggs | Iso-CTC, 4-epi-CTC, N-demethyl-ICTC | Detected | nih.gov |

| Chicken | Plasma | Iso-CTC, 4-epi-CTC, N-demethyl-ICTC | Detected | nih.gov |

| Broiler Chicken | Kidney | Chlortetracycline | 2841.5 µg/kg (during medication) | cabi.org |

| Broiler Chicken | Liver | Chlortetracycline | 280.5 µg/kg (during medication) | cabi.org |

| Broiler Chicken | Muscle | Chlortetracycline | 5.15 µg/kg (1 day post-medication) | cabi.org |

| Swine | Muscle | Chlortetracycline | 11.8 to 29.0 ppb (7 days post-treatment, feed) | porkcheckoff.org |

| Swine | Bone | Chlortetracycline | 375 to 1120 ppb (28 days post-treatment, feed) | porkcheckoff.org |

| Swine | Manure | Chlortetracycline | 163,103 to 274,903 ppb (dry matter basis) | porkcheckoff.org |

Factors Influencing Metabolic Conversion

The transformation of chlortetracycline to isochlortetracycline in vivo is influenced by a combination of chemical and biological factors. The process is not believed to be primarily enzymatic but rather a result of chemical degradation under specific physiological conditions.

pH: The pH of the surrounding environment plays a crucial role. Chlortetracycline is known to be unstable in alkaline conditions, readily converting to isochlortetracycline. researchgate.net This chemical instability is a key factor in its formation within biological systems where pH can vary. For instance, the alkaline environment of the small intestine could facilitate this conversion.

Temperature: Temperature can also affect the rate of degradation of chlortetracycline. researchgate.netscirp.org While specific in vivo studies are limited, general knowledge of chemical kinetics suggests that elevated body temperatures could influence the transformation rate. Composting studies of animal manure, which involves microbial activity and heat generation, show that temperature is a main factor in the degradation of tetracyclines. scirp.org

Anaerobic Conditions: In environments such as the lower gastrointestinal tract and manure, anaerobic conditions can promote the transformation of chlortetracycline. Studies on the anaerobic digestion of cattle manure have demonstrated a decrease in chlortetracycline concentration with a corresponding increase in isochlortetracycline. nih.gov

Presence of Metal Ions: The presence of divalent cations, such as calcium and magnesium, can influence the stability of tetracyclines. researchgate.net These ions can form complexes with chlortetracycline, potentially affecting its degradation pathway and the formation of isochlortetracycline.

The following table outlines the key factors that influence the conversion of chlortetracycline to isochlortetracycline.

| Factor | Influence on Conversion | Supporting Evidence | Citation |

| pH | Alkaline conditions promote the formation of iso-CTC. | Chemical stability studies show CTC is unstable in alkaline media. | researchgate.net |

| Temperature | Higher temperatures can increase the rate of degradation. | Composting studies highlight temperature as a key factor in tetracycline degradation. | scirp.org |

| Anaerobic Conditions | Promotes the transformation of CTC to iso-CTC. | Studies on anaerobic digestion of manure show an increase in iso-CTC. | nih.gov |

| Metal Ions | Divalent cations can form complexes and affect stability. | The presence of Ca2+ and Mg2+ is believed to account for differences in half-lives in different water matrices. | researchgate.net |

Environmental Fate and Behavior of Isochlortetracycline Hydrochloride

Environmental Occurrence and Distribution

The presence of isochlortetracycline (B565029) hydrochloride in the environment is intrinsically linked to the use and subsequent degradation of its parent compound, chlortetracycline (B606653). As chlortetracycline undergoes transformation in both biotic and abiotic systems, isochlortetracycline is formed and released into the environment.

Presence in Aquatic Ecosystems (Surface Water, Groundwater, Wastewater)

Direct monitoring data on the concentrations of isochlortetracycline hydrochloride in aquatic ecosystems such as surface water, groundwater, and wastewater is currently limited in publicly available scientific literature. However, the detection of its parent compound, chlortetracycline, in these environments suggests the potential for the co-occurrence of isochlortetracycline. For instance, studies have frequently detected tetracyclines in surface and groundwater, with concentrations varying based on proximity to sources like agricultural runoff or wastewater discharge points. researchgate.netbioaustralis.com The analysis of wastewater treatment plant (WWTP) effluents is critical, as these are major conduits for the introduction of antibiotic residues into aquatic systems. researchgate.netscbt.com While specific concentrations for isochlortetracycline are not yet widely reported, its formation as a stable degradation product of chlortetracycline implies its likely presence in these waters. One study noted that since isochlortetracycline is more water-soluble than chlortetracycline, it is more likely to be detected in water monitoring samples. usda.gov

Detection in Terrestrial Compartments (Soils, Sediments, Manure)

The terrestrial environment, particularly agricultural soils and animal manure, serves as a significant reservoir for chlortetracycline and its transformation products. The application of manure from treated livestock is a primary pathway for the introduction of these compounds into the soil.

Manure: Several studies have documented the presence and formation of isochlortetracycline in animal manure. In a study on the anaerobic digestion of manure from medicated calves, the concentration of isochlortetracycline (ICTC) was observed to increase twofold, from an initial concentration of 2.3 mg/L to 4.6 mg/L over the digestion period. usda.govnih.gov Another investigation into the composting of beef manure found that initial ICTC concentrations of 12 µg/g dry weight (DW) decreased by over 99% under thermophilic conditions (55°C), but only by 80% to 4 µg/g DW at room temperature (25°C). usda.gov In swine manure, ICTC concentrations were found to increase significantly, with rises of 198%, 374%, and 282% at incubation temperatures of 22°C, 38°C, and 55°C, respectively. usda.gov

Soils and Sediments: Research has confirmed the presence of isochlortetracycline in sludge from wastewater treatment plants, with concentrations ranging from 15.8 ng/g to 1418 ng/g. This indicates that the compound can be transferred from wastewater to solid matrices. The sorption of tetracyclines to soil and sediment particles is a key process influencing their mobility and bioavailability. While specific data for isochlortetracycline is scarce, studies on chlortetracycline show strong binding to soil components, which would similarly affect the distribution of its degradation products.

Table 1: Reported Concentrations of Isochlortetracycline in Terrestrial Compartments

| Environmental Compartment | Concentration Range | Reference |

|---|---|---|

| Anaerobically Digested Calf Manure | Increased from 2.3 to 4.6 mg/L | usda.govnih.gov |

| Composted Beef Manure (55°C) | >99% decrease from 12 µg/g DW | usda.gov |

| Composted Beef Manure (25°C) | 80% decrease to 4 µg/g DW | usda.gov |

| Swine Manure (22°C - 55°C) | 198% - 374% increase | usda.gov |

| Wastewater Treatment Plant Sludge | 15.8 - 1418 ng/g |

Abiotic Degradation Processes in Environmental Matrices

The persistence and transformation of this compound in the environment are governed by several abiotic processes, including photodegradation, hydrolysis, and sorption/desorption.

Photodegradation Kinetics and Mechanisms

Photodegradation is a significant pathway for the transformation of tetracycline (B611298) antibiotics in the environment, particularly in sunlit surface waters. Isochlortetracycline has been identified as a primary photoproduct of chlortetracycline. nih.gov The process involves the absorption of light energy, leading to chemical alterations of the molecule.

Hydrolytic Stability Across Diverse Environmental pH Conditions

Hydrolysis is a key abiotic degradation process that affects the stability of many organic compounds in aqueous environments. The stability of isochlortetracycline is known to be pH-dependent. It is recognized as an inactive alkaline degradation product of chlortetracycline, indicating that it is more readily formed under alkaline conditions. caymanchem.commedchemexpress.com

Studies on the chemical stability of chlortetracycline and its degradation products, including isochlortetracycline, have shown that they are generally more persistent at acidic pH (3-4) than at pH levels above 5. researchgate.net The hydrolysis of tetracyclines typically follows first-order kinetics. The rate of hydrolysis is also influenced by temperature, with higher temperatures generally leading to faster degradation. The presence of certain metal ions can also impact hydrolytic stability, as tetracyclines are known to form complexes with cations.

Sorption and Desorption Dynamics in Soil and Sediment

The interaction of this compound with soil and sediment particles is a critical factor determining its mobility and bioavailability in the terrestrial and aquatic environments. Sorption processes can lead to the accumulation of the compound in solid matrices, while desorption can result in its release back into the porewater or overlying water column.

Direct studies on the sorption and desorption of this compound are limited. However, extensive research on its parent compound, chlortetracycline, provides valuable insights. Tetracyclines are known to have a strong affinity for soil and sediment components, particularly clay minerals and organic matter. The primary mechanisms of sorption include cation exchange, cation bridging, surface complexation, and hydrogen bonding.

The sorption of tetracyclines is highly dependent on the physicochemical properties of the soil or sediment, such as pH, organic carbon content, clay content, and cation exchange capacity. As isochlortetracycline is a polar and ionizable compound, its sorption behavior is expected to be similarly influenced by these factors. The distribution of a chemical between the solid and aqueous phases is often described by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). While specific Kd and Koc values for this compound are not available in the literature, the strong sorption observed for chlortetracycline suggests that isochlortetracycline may also exhibit significant partitioning to solid phases, which would limit its mobility in the environment.

Biotic Transformation and Persistence in Environmental Microbiomes

The fate of this compound in the environment is intrinsically linked to the activity of microbial communities. These microorganisms play a crucial role in the transformation and degradation of this antibiotic compound.

Role of Environmental Microorganisms in Isochlortetracycline Transformation

While specific studies on this compound are limited, extensive research on its parent compound, chlortetracycline (CTC), provides significant insights into its microbial transformation. Isochlortetracycline is an isomer of chlortetracycline, and its formation can occur under certain environmental conditions. Once present, its fate is largely determined by microbial action.

Environmental microorganisms, including bacteria and fungi, are the primary drivers of chlortetracycline degradation in soil and aquatic environments. Various microbial species have been identified that can break down CTC. For instance, a co-culture of Klebsiella pneumoniae CH3 and Bacillus amyloliquefaciens CS1 has demonstrated the ability to degrade up to 91.8% of chlortetracycline. nih.gov Individually, a strain of Klebsiella pneumoniae showed a degradation potential of up to 99.4% for CTC at an initial concentration of 200 mg/L. nih.gov Fungi are also effective, with three self-screened fungal strains—LJ245, LJ302, and LJ318—achieving degradation ratios of 95.73%, 98.53%, and 98.07%, respectively, in a high-concentration CTC residue. nih.gov

The transformation of CTC in the environment leads to the formation of several intermediate products. Abiotic processes can lead to the formation of compounds like seco-cycline A from tetracycline, and two similar products have been identified for the isomeric form, iso-chlortetracycline. nih.gov In microbial fuel cells, the degradation of CTC has been shown to proceed through intermediates such as dehydrated CTC and dechlorinated CTC. nih.gov The dissipation of CTC in soil is generally faster at lower concentrations. capes.gov.brresearchgate.net

Bioaccumulation Potential in Non-Target Organisms Within Ecosystems (excluding direct human exposure)

The potential for isochlortetracycline and its parent compounds to accumulate in living organisms is a key factor in their environmental risk. Studies on chlortetracycline indicate a tangible risk of bioaccumulation in non-target terrestrial and aquatic organisms.

Earthworms, as crucial components of the soil ecosystem, have been shown to accumulate tetracycline-class antibiotics. Studies on Eisenia fetida and Metaphire guillelmi have demonstrated that these earthworms can accelerate the degradation of CTC and its metabolites in the soil, which suggests uptake and processing of the compound. researchgate.netnih.gov Research on various anthropogenic waste indicators, including pharmaceuticals, has shown that earthworms can bioaccumulate these compounds from soil amended with biosolids or manure. unl.edu For oxytetracycline, a related tetracycline, the bioconcentration factor (BCF) in the earthworm Aporrectodea longa was found to be 32.86. ekb.eg This highlights the potential for these compounds to enter the terrestrial food web.

Ecotoxicological Implications of Isochlortetracycline and its Parent Compounds

The release of isochlortetracycline and its parent compounds into the environment can have detrimental effects on various organisms, from microscopic bacteria to larger invertebrates.

Impact on Environmentally Relevant Microbial Communities

The introduction of chlortetracycline into the soil can exert selective pressure on microbial populations, leading to changes in community structure and function. capes.gov.brresearchgate.net The presence of CTC has been found to inhibit key enzymatic activities in soil microorganisms. Specifically, the activities of dehydrogenase and urease were significantly inhibited for up to 45 days, while phosphatase activities were less affected. capes.gov.brresearchgate.net

Effects on Non-Target Aquatic and Terrestrial Organisms (e.g., algae, invertebrates)

The ecotoxicological effects of chlortetracycline extend to a range of non-target organisms that are vital to the health of aquatic and terrestrial ecosystems.

Terrestrial Organisms: The earthworm Eisenia fetida has been a key indicator species for the terrestrial toxicity of chlortetracycline. Exposure to CTC has been shown to reduce juvenile and cocoon counts, with EC50 values of 96.1 mg/kg and 120.3 mg/kg, respectively. nih.gov Furthermore, CTC can induce oxidative stress and cause dose-dependent DNA damage in these organisms. nih.govnih.gov

Aquatic Organisms: In aquatic environments, chlortetracycline and related compounds can be toxic to a variety of organisms. For the freshwater crustacean Daphnia magna, a key species in aquatic food webs, tetracyclines have shown both acute and chronic toxicity. For oxytetracycline, the 48-hour EC50 for immobilization was approximately 1000 mg/L, while the chronic EC50 for reproduction was 46.2 mg/L. researchgate.net The green alga Pseudokirchneriella subcapitata, a primary producer, is also sensitive to antibiotics, although specific EC50 values for chlortetracycline are not as readily available as for other compounds. nih.govnih.gov

The following interactive table summarizes some of the key ecotoxicological data for chlortetracycline and its parent compounds.

| Compound | Organism | Endpoint | Value |

| Chlortetracycline | Eisenia fetida (Earthworm) | Reproduction (EC50, juvenile counts) | 96.1 mg/kg |

| Chlortetracycline | Eisenia fetida (Earthworm) | Reproduction (EC50, cocoon counts) | 120.3 mg/kg |

| Oxytetracycline | Daphnia magna (Water flea) | Acute Toxicity (48h-EC50, immobilization) | ~1000 mg/L |

| Oxytetracycline | Daphnia magna (Water flea) | Chronic Toxicity (EC50, reproduction) | 46.2 mg/L |

Advanced Analytical Methodologies for Isochlortetracycline Hydrochloride

Chromatographic Separation and Detection Techniques

Chromatography remains the cornerstone for the separation and analysis of tetracycline (B611298) compounds and their isomers. The complexity of matrices in which these compounds are often found necessitates the use of highly efficient and sensitive techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of tetracyclines, including the determination of Chlortetracycline (B606653), often through its conversion to Isochlortetracycline (B565029). One established method involves extracting the sample and then intentionally converting the Chlortetracycline present to its fluorescent isomer, Isochlortetracycline, by adjusting the pH to 12. nih.gov This stable derivative can then be separated from interfering compounds using a reversed-phase polymeric column and quantified with high sensitivity using a fluorescence detector. nih.gov The detection and determination limits for this type of assay have been reported as 20 ng/g and 50 ng/g, respectively, demonstrating its suitability for residue testing. nih.gov

HPLC methods can be coupled with various detectors, such as Diode-Array Detectors (DAD) or amperometric electrochemical detectors, to perform multiresidue analysis. nih.govsciendo.com The mobile phase composition is critical for achieving good separation; a common choice involves a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acidic buffer, such as phosphate (B84403) or oxalic acid buffer. nih.govsciendo.com Gradient elution can significantly improve the separation of analytes and enhance identification. sciendo.com

Table 1: Example of HPLC Conditions for Tetracycline Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or polymeric | nih.govsciendo.com |

| Mobile Phase | Acetonitrile/0.05 mol L⁻¹ phosphate buffer (pH 2.5) | nih.gov |

| Detection | Fluorescence or Diode-Array Detector (DAD) | nih.govsciendo.com |

| Detection Wavelength | 390 nm (DAD) | sciendo.com |

| Flow Rate | 1.0 mL/min | nih.gov |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Complex Matrices

For analyzing Isochlortetracycline hydrochloride in complex matrices such as swine manure, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers unparalleled sensitivity and specificity. nih.gov This powerful technique allows for the simultaneous measurement of Chlortetracycline and its degradation products, including Isochlortetracycline (ICTC) and epi-chlortetracycline. nih.gov

A key advantage of UHPLC-MS/MS is its ability to resolve multiple analytes from a complex matrix background with short run times. A typical method can resolve compounds in as little as 3.5 minutes, with an additional 1.5 minutes for column re-equilibration, enabling high-throughput analysis. nih.gov The use of tandem mass spectrometry (MS/MS) for detection provides analyte confirmation, a wide dynamic range, and very low detection limits. nih.gov For instance, a validated method for swine manure reported a method detection limit for ICTC of 7.3 pg/µL, with a linear calibration curve from 1 to 10,000 pg/µL. nih.gov Studies have successfully used this method to track the degradation of Chlortetracycline and the corresponding increase in the concentration of the microbiologically inactive Isochlortetracycline isomer over time at various temperatures. nih.gov

Table 2: UHPLC-MS/MS Method Performance for Chlortetracycline (CTC) and Isochlortetracycline (ICTC)

| Analyte | Method Detection Limit (pg/µL) | Linear Range (pg/µL) | Matrix | Reference |

|---|---|---|---|---|

| Chlortetracycline (CTC) | 1.9 | 1 - 10,000 | Swine Manure | nih.gov |

| Isochlortetracycline (ICTC) | 7.3 | 1 - 10,000 | Swine Manure | nih.gov |

| Chlortetracycline | LOD: 35 µg/kg, LOQ: 47 µg/kg | Not Specified | Animal Feed | nih.gov |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Product Elucidation

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is an indispensable tool for the identification and structural elucidation of unknown compounds, such as degradation products. While specific studies focusing solely on this compound using this technique are not prevalent, the methodology is highly applicable. The technique combines the separation power of liquid chromatography with the high-resolution and accurate mass measurement capabilities of a QTOF mass spectrometer. nih.gov

This approach is particularly valuable in forced degradation studies, where a parent drug compound is subjected to stress conditions (e.g., acid hydrolysis) to generate potential degradation products. nih.gov The LC-QTOF-MS/MS analysis of the resulting mixture allows for the detection of numerous products. nih.gov The high mass accuracy of the TOF analyzer enables the determination of the elemental composition of the parent and product ions, which is a critical first step in identification. Further structural information is obtained from the fragmentation patterns generated in the quadrupole collision cell (MS/MS). By analyzing the neutral losses and the m/z values of fragment ions, researchers can piece together the structure of unknown analytes, such as isomers or degradation products like Isochlortetracycline. nih.gov

Spectroscopic and Electrochemical Characterization Approaches

Beyond chromatography, spectroscopic and electrochemical methods provide valuable, often complementary, information about the physical and chemical properties of this compound.

Terahertz Frequency-Domain Spectroscopy (THz-FDS) for Solid-State Analysis

Terahertz Frequency-Domain Spectroscopy (THz-FDS) is an emerging non-destructive technique for the solid-state analysis of pharmaceutical compounds. bohrium.comresearchgate.net This method probes low-frequency molecular vibrations and intermolecular interactions, providing a unique "fingerprint" spectrum for a given crystalline substance. bohrium.comnih.gov Research on tetracycline compounds has demonstrated the utility of THz-FDS for both qualitative and quantitative analysis. bohrium.comresearchgate.net

For example, Chlortetracycline hydrochloride (CCH), the parent compound of Isochlortetracycline, exhibits distinct absorption peaks in the terahertz range. These fingerprint spectra can be used for its direct identification in various samples. bohrium.comresearchgate.net While the specific THz spectrum for this compound is not detailed in the available literature, related tetracycline compounds show unique spectral features, indicating the technique's high specificity. bohrium.comresearchgate.netnih.gov The combination of THz-FDS with chemometric models, such as partial least squares regression (PLSR), allows for accurate quantitative analysis even in complex environmental samples like soil or food products. bohrium.comresearchgate.net

Table 3: Terahertz (THz) Fingerprint Spectral Peaks for Tetracycline Hydrochlorides

| Compound | Observed THz Peaks (THz) | Reference |

|---|---|---|

| Chlortetracycline Hydrochloride (CCH) | 0.49, 0.60, 0.76, 0.90, 1.03 | bohrium.comresearchgate.net |

| Tetracycline Hydrochloride (TCH) | 0.52, 0.67, 0.79, 0.92, 1.05 | bohrium.comresearchgate.net |

Electrochemical Voltammetric Studies of Tetracyclines and their Degradation Products

Electrochemical methods, particularly voltammetry, offer a sensitive and cost-effective approach for studying the redox behavior of tetracyclines and their degradation products. nih.gov These techniques can provide insights into the mechanisms of degradation, such as electrochemical oxidation. nih.gov Cyclic voltammetry studies on tetracyclines have shown that they exhibit oxidation responses at modified electrodes. nih.gov The use of multi-wall carbon nanotube modified glassy carbon electrodes (MWCNT-GCE), for example, has been shown to enhance the oxidation signals compared to bare electrodes, which is attributed to an increased active surface area. nih.gov

Such studies are crucial for developing amperometric detectors for HPLC and for understanding the transformation pathways of these antibiotics. Research on the electrochemical oxidation of tetracycline has identified a complete degradation pathway, where hydroxyl radicals attack the molecule, leading to a series of intermediates and eventually to short-chain carboxylic acids. nih.gov This approach allows for the evaluation of the formation and subsequent decay of various degradation products, which would include isomers like Isochlortetracycline formed from Chlortetracycline. The enhanced repeatability and anti-fouling capabilities of modified electrodes make voltammetric methods robust for the analysis of these compounds. nih.gov

Nuclear Magnetic Resonance (NMR) for Isomeric Differentiation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the elucidation of molecular structure and is particularly powerful in distinguishing between closely related isomers, such as Isochlortetracycline and its parent epimer, Chlortetracycline. ruc.dknih.gov The structural difference between these isomers lies in the stereochemistry at the C4 position, where the dimethylamino group is located. This subtle change leads to distinct and measurable differences in their respective NMR spectra.

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods used for this purpose. rsc.org In ¹H NMR, the chemical shift, coupling constants, and signal multiplicities of the protons are highly sensitive to their local electronic and spatial environments. For Isochlortetracycline (the 4-epimer), the spatial orientation of the C4-dimethylamino group differs from that in Chlortetracycline, causing the proton at C4 (H-4) and adjacent protons, such as H-4a and H-5, to experience different magnetic shielding. acs.org This results in unique chemical shifts and coupling constants for these specific protons, allowing for unambiguous differentiation between the two epimers. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further confirm the spatial relationships between protons, solidifying the stereochemical assignment. nih.gov

Similarly, ¹³C NMR provides crucial information about the carbon framework of the molecule. beilstein-journals.org The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of attached atoms. The change in stereochemistry at C4 in Isochlortetracycline alters the steric and electronic environment around C4 and neighboring carbons (C4a, C5, and the N-methyl carbons). These differences manifest as distinct chemical shifts in the ¹³C NMR spectrum compared to Chlortetracycline, serving as a reliable method for structural confirmation. ruc.dk While detailed spectral data for Isochlortetracycline is not always published independently, its characterization is often performed in comparison to the well-documented spectra of Chlortetracycline.

Development and Validation of Extraction Protocols for Environmental and Biological Samples

The accurate quantification of Isochlortetracycline in complex matrices such as environmental and biological samples necessitates robust and validated extraction protocols. nih.gov These procedures are designed to efficiently isolate the analyte from interfering substances like proteins, lipids, salts, and other endogenous components that can compromise analytical results. researchgate.netnih.gov The most common and effective technique for this purpose is Solid-Phase Extraction (SPE). mdpi.comnih.govmdpi.com

For environmental samples like soil and water, the extraction process often involves several key steps. mdpi.comresearchgate.net A common approach for soil samples includes pressurized liquid extraction (PLE) followed by SPE for cleanup. researchgate.netnih.gov The validation of these methods focuses on achieving high recovery rates and good precision.

Key Steps in Environmental Sample Extraction:

pH Adjustment: Samples are typically acidified (e.g., to pH 3.0) to ensure the tetracycline compounds are in a stable, charged form. mdpi.com

Chelating Agent: An agent like EDTA is often added to the sample to bind divalent cations that can form strong complexes with tetracyclines, which would otherwise hinder extraction. mdpi.com

SPE Sorbent Selection: Hydrophilic-Lipophilic Balanced (HLB) cartridges are frequently used as they provide good retention for a broad range of compounds, including tetracyclines and their epimers. nih.govnih.gov Other sorbents like Strata-X have also proven effective. researchgate.netnih.gov

Elution: After washing the cartridge to remove interferences, the analyte is eluted with an organic solvent, often a mixture like methanol or acetone/methanol. mdpi.comnih.gov

For biological samples such as plasma, serum, or tissue, sample preparation often begins with protein precipitation using agents like trichloroacetic acid, perchloric acid, or organic solvents (e.g., acetonitrile, methanol). researchgate.netnih.gov This is typically followed by a similar SPE cleanup procedure. researchgate.netijisrt.com The validation of these methods is critical and involves assessing parameters like extraction recovery and matrix effects to ensure accuracy. nih.govxournals.com

Below is a table summarizing typical SPE recovery findings for tetracyclines in various matrices.

| Matrix | Extraction Method | Sorbent | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Soil | Pressurized Liquid Extraction (PLE) + SPE | Strata-X & SAX | 71–96 | 8–15 |

| Animal Feed | SPE | Oasis HLB | 80.9–119.5 | 1.7–9.8 |

| Cattle Tissue | SPE | Oasis HLB | Not specified | Not specified |

This table presents a summary of findings for tetracycline compounds, which are representative of the methods used for Isochlortetracycline. nih.govresearchgate.netnih.gov

Quantification Strategies and Method Performance Parameters (e.g., limits of detection, linearity)

Following extraction, Isochlortetracycline is typically quantified using high-performance liquid chromatography (HPLC) coupled with a sensitive detector. rsc.org The most reliable and widely used method for confirmation and quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov This technique offers exceptional selectivity and sensitivity, allowing for the detection of trace levels of the analyte in complex mixtures. nih.govrsc.org

The validation of a quantitative method involves the evaluation of several key performance parameters to ensure the results are reliable, reproducible, and fit for purpose. nih.gov

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a specific range. nih.gov A calibration curve is generated by analyzing standards at several concentration levels, and a linear regression coefficient (R²) greater than 0.99 is typically required to demonstrate good linearity. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy. nih.goveuropa.eu The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. nih.goveuropa.eu These limits are crucial for determining the sensitivity of the method. They can be estimated based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S). sepscience.comund.edu

Internal Standards: To correct for variations during sample preparation and instrumental analysis, an internal standard (IS) is almost always used. researchgate.netyoutube.com The IS is a compound with similar chemical properties to the analyte, which is added at a known concentration to all samples, standards, and blanks before processing. youtube.com Quantification is then based on the ratio of the analyte's peak area to the IS's peak area. youtube.com

The table below shows typical performance parameters for the quantification of tetracyclines using LC-MS/MS, which are indicative of the performance expected for Isochlortetracycline analysis.

| Compound Group | Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Linearity (R²) |

| Tetracyclines | Animal Feed | LC-MS/MS | 3–20 | 10–50 | >0.99 |

| Tetracyclines | Soil | LC-MS/MS | Not specified | 1–5 | Not specified |

| Tetracyclines | Human Serum | MSPE-HPLC-UV | 4.5 | Not specified | >0.992 |

This table is a compilation of data for tetracycline compounds from various studies. mdpi.comnih.govnih.gov

Molecular Interactions and Structure Activity Relationship Investigations

Comparative Analysis of Molecular Structure Between Isochlortetracycline (B565029) and Active Tetracyclines

The biological activity of tetracycline (B611298) antibiotics is intrinsically linked to their specific molecular architecture and stereochemistry. bris.ac.uk An analysis of the structure-activity relationships (SAR) for this class of compounds reveals that the integrity of the linearly annulated four-ring system (DCBA-naphthacene core) is paramount for antibacterial efficacy. mdpi.com Key structural features required for significant antimicrobial activity include a C1-C3 diketo substructure on the A-ring, a dimethylamino group at the C4 position with a specific (4S) stereochemistry, and a phenolic keto-enol system at C10, C11, and C12. mdpi.com

Isochlortetracycline, a derivative of chlortetracycline (B606653), deviates from this essential structural blueprint. ontosight.ai The transformation from chlortetracycline to isochlortetracycline involves a base-catalyzed reaction that alters the C-ring, leading to the formation of a new five-membered lactone ring between the C6 hydroxyl and the C11 keto group. This fundamental change disrupts the critical C11, C12 diketone system, which is hypothesized to be a principal active center for metal ion chelation and ribosome binding. bris.ac.uk

The stereochemistry at key centers is also vital. For instance, epimerization at C4, which can occur in solution, leads to the formation of 4-epi-tetracyclines, which are significantly less active. bris.ac.uk While isochlortetracycline's primary modification is not at C4, the drastic rearrangement of the core structure is a more profound cause of its inactivity.

Table 1: Comparison of Key Structural Features

| Feature | Active Tetracyclines (e.g., Tetracycline, Chlortetracycline) | Isochlortetracycline | Significance for Bioactivity |

|---|---|---|---|

| Core Ring System | Linear tetracyclic (four 6-membered rings) naphthacene (B114907) backbone mdpi.com | Altered tetracyclic system with a furanone ring formed from the original C-ring nih.gov | The linear polyketide-derived backbone is essential for proper orientation and binding to the target. mdpi.com |

| C4 Stereochemistry | Natural 4S-dimethylamino group is optimal for activity. mdpi.com | Retains the dimethylamino group, but overall conformational changes affect its presentation. | The correct configuration at C4 is crucial for interaction with the 16S rRNA of the bacterial ribosome. mdpi.com |

| C11-C12 System | β-diketone system bris.ac.uk | The C11 keto group is involved in a lactone ring, disrupting the β-diketone system. caymanchem.com | This system is a primary site for metal ion chelation, which is critical for binding to the ribosome. bris.ac.uk |

| Overall Conformation | "Twisted" conformation is associated with active zwitterionic species. nih.gov | The formation of the internal lactone ring imposes rigid conformational constraints. | The specific three-dimensional shape is necessary for fitting into the ribosomal binding pocket. mdpi.com |

Theoretical and Computational Modeling of Molecular Interactions

To comprehend the functional consequences of the structural differences in isochlortetracycline, theoretical and computational methods provide valuable insights. These approaches allow for the examination of molecular properties that are not easily accessible through experimental means alone.

Molecular docking simulations are powerful tools for predicting the binding affinity and orientation of a ligand within a target's active site. nih.gov For tetracyclines, the primary target is the bacterial 30S ribosomal subunit, where they bind and inhibit protein synthesis. mdpi.com

Simulations performed on active tetracyclines like doxycycline (B596269) and tetracycline against bacterial targets, such as the SARS-CoV-2 main protease (Mpro) in repurposing studies, have shown significant interactions with key catalytic residues. nih.gov For example, tetracycline was predicted to form hydrogen bonds with residues like His41, Asn142, and Gly143 in the Mpro active site, with a docking energy of -7.5 kcal/mol. nih.gov These studies highlight the importance of specific hydrogen bonds and hydrophobic interactions in the binding of tetracyclines to their targets. nih.gov

While specific docking studies on isochlortetracycline with the bacterial ribosome are scarce, its altered structure allows for clear predictions. The disruption of the C11-C12 β-diketone system, a primary metal chelation and binding site, would fundamentally prevent the necessary interactions observed for active tetracyclines. bris.ac.ukmdpi.com The rigid, non-planar conformation induced by the lactone ring would create steric clashes and prevent isochlortetracycline from fitting into the well-defined binding pocket on the 16S rRNA.

Table 2: Representative Docking Simulation Data for Active Tetracyclines (Analogous Systems)

| Compound | Target | Predicted Binding/Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Tetracycline | SARS-CoV-2 Mpro | -7.5 | His41, Asn142, Gly143, Gln189 | nih.gov |

| Doxycycline | SARS-CoV-2 Mpro | > -7 | Catalytic dyad (His41, Cys145) | nih.gov |

| Tetracycline Analogs | Aptamers | Variable, used to evaluate affinity and specificity | Dependent on aptamer structure | nih.gov |

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to analyze the conformational possibilities and electronic properties of molecules. nih.gov For tetracyclines, conformational flexibility is crucial for their biological function. Studies have shown that tetracyclines can exist in different conformations, and the equilibrium between them can be influenced by ionization state and the solvent environment. nih.gov

The biological activity of tetracycline is often attributed to its zwitterionic species, which adopts a specific twisted conformation. nih.gov Quantum mechanical studies on anhydrotetracycline (B590944), a toxic degradation product, revealed two main conformational families, with the equilibrium between them depending on pH. nih.gov These computational methods can accurately predict the relative populations of different conformers. nih.gov

Applying these principles to isochlortetracycline, the formation of the covalent lactone ring drastically reduces its conformational freedom. Unlike active tetracyclines that can adapt their shape to fit a binding site, isochlortetracycline is locked into a more rigid structure. This conformational rigidity, a direct result of its chemical rearrangement, is a major contributor to its inability to interact effectively with biological targets. Furthermore, calculations of molecular surface electrostatic potentials, which are critical for understanding noncovalent interactions, would show a significant redistribution of charge in isochlortetracycline compared to chlortetracycline, particularly around the A and C rings, further explaining its altered interaction profile. acs.org

Elucidating the Basis for Altered or Reduced Bioactivity of Isochlortetracycline

The lack of significant biological activity in isochlortetracycline is a direct consequence of its molecular structure. caymanchem.combioaustralis.com The structure-activity relationship data for the tetracycline class is well-defined, and isochlortetracycline violates several fundamental requirements for antibacterial efficacy. bris.ac.ukmdpi.com

The primary basis for its inactivity is the chemical rearrangement that occurs during its formation from chlortetracycline under alkaline conditions. This intramolecular reaction forms a stable isobenzofuranone moiety, which irrevocably alters the required pharmacophore.

The key factors are:

Disruption of the Key Binding Pharmacophore : The C11-C12 β-diketone system is essential for the chelation of Mg2+ ions, an interaction that mediates high-affinity binding to the bacterial ribosome. The conversion of the C11 ketone into a lactone ester in isochlortetracycline eliminates this critical functional group. bris.ac.ukmdpi.com

Conformational Rigidity : The active conformation of tetracyclines allows the hydrophilic, functionalized "southern and eastern" faces of the molecule (including the A-ring amide and the C4 dimethylamino group) to interact with the 16S rRNA. The rigid, contorted structure of isochlortetracycline prevents it from adopting this necessary three-dimensional shape, likely leading to steric hindrance within the ribosomal binding site.

Altered Electronic Properties : The change in the C-ring and the loss of the β-diketone system significantly alter the electronic distribution across the molecule. This affects the molecule's ability to form the specific network of hydrogen bonds and other noncovalent interactions that stabilize the tetracycline-ribosome complex. mdpi.comacs.org

In essence, isochlortetracycline serves as a classic example of how specific structural and stereochemical features are absolutely required for the biological function of an antibiotic. Its formation represents a chemical degradation pathway that leads to a complete loss of the parent molecule's therapeutic activity. caymanchem.com

Microbial Resistance Mechanisms in the Context of Tetracycline Degradation Products

Mechanisms of Resistance to Tetracyclines Applicable to Environmental Exposure

Efflux Pump Systems (e.g., Tet genes) and Their Functionality

Efflux pumps are membrane proteins that actively transport tetracycline (B611298) out of the bacterial cell, preventing it from reaching its ribosomal target. This is one of the most common mechanisms of tetracycline resistance. researchgate.net These pumps are encoded by a variety of tet genes.

The functionality of these pumps is an energy-dependent process, often utilizing the proton motive force. oup.com Different classes of efflux pumps have been identified, with varying substrate specificities. For instance, some pumps, like those encoded by tet(K) and tet(L), can also be involved in conferring resistance to other compounds and play roles in bacterial physiology beyond antibiotic resistance. caister.com The expression of these efflux pump genes is often tightly regulated, with transcription being induced in the presence of tetracycline. oup.com

Table 1: Major Tetracycline Efflux Pump Gene Classes and Their Characteristics

| Gene Class | Protein | Substrate Specificity | Energy Source | Regulation |

| tet(A) | TetA | Tetracycline | Proton motive force | Repressed by TetR, induced by tetracycline |

| tet(B) | TetB | Tetracycline | Proton motive force | Repressed by TetR, induced by tetracycline |

| tet(K) | TetK | Tetracycline | Proton motive force | Inducible |

| tet(L) | TetL | Tetracycline | Proton motive force | Inducible |

Ribosomal Protection Proteins and Their Role in Mediating Resistance

Another prevalent mechanism of tetracycline resistance involves ribosomal protection proteins (RPPs). These proteins bind to the bacterial ribosome and cause a conformational change that dislodges the tetracycline molecule from its binding site, allowing protein synthesis to resume. nih.govmdpi.com This protection is an active, GTP-dependent process. nih.govnih.gov

Several classes of RPPs have been identified, with tet(M) and tet(O) being among the most well-studied. mdpi.com These proteins exhibit sequence and structural similarity to elongation factors, which are essential components of the protein synthesis machinery. nih.gov The genes encoding RPPs are often found on mobile genetic elements, facilitating their spread among different bacterial species. researchgate.net

Enzymatic Inactivation Pathways of Tetracyclines by Bacterial Enzymes

A less common but significant mechanism of tetracycline resistance is the enzymatic inactivation of the antibiotic. nih.gov This process involves the chemical modification of the tetracycline molecule, rendering it unable to bind to the ribosome. The best-characterized enzyme is Tet(X), a flavin-dependent monooxygenase. nih.govnih.gov

Tet(X) hydroxylates tetracycline at a specific position, leading to its degradation. nih.gov This enzymatic inactivation is an irreversible process that permanently destroys the antibiotic. nih.gov While initially discovered in obligate anaerobes, genes encoding tetracycline-inactivating enzymes have since been identified in a broader range of bacteria. wustl.edu

Genetic Determinants of Resistance and Horizontal Gene Transfer in Environmental Settings

The genes conferring resistance to tetracyclines are frequently located on mobile genetic elements (MGEs) such as plasmids and transposons. oup.comnih.gov This association with MGEs is a critical factor in the rapid dissemination of resistance among diverse bacterial populations in the environment. frontiersin.org Horizontal gene transfer (HGT) is the primary mechanism by which these resistance genes are exchanged between bacteria, including between environmental bacteria and clinically relevant pathogens. frontiersin.orgsdearthtimes.com

Studies have demonstrated the transfer of tetracycline resistance genes in various environmental compartments, including soil and water. sdearthtimes.comresearchgate.net For instance, research has traced the movement of tet genes from agricultural settings, where tetracyclines are used as growth promoters for livestock, into the surrounding groundwater. sdearthtimes.com The presence of these genes in soil and water bacteria indicates that these environments serve as significant reservoirs of antibiotic resistance. frontiersin.orgnih.gov The transfer of these genes can occur between different bacterial species and even genera. nih.gov

Co-selection Phenomena and the Role of Environmental Tetracyclines (including degradation products) in Maintaining Resistance

The persistence of antibiotic resistance in the environment is not solely driven by the presence of antibiotics themselves. Other selective pressures, such as heavy metals, can also contribute to the maintenance and proliferation of antibiotic resistance genes through a process called co-selection. nih.gov This occurs when the genes for resistance to antibiotics and heavy metals are located on the same MGE. mdpi.com Consequently, exposure to heavy metals can inadvertently select for bacteria that are also resistant to antibiotics.

Tetracyclines and their degradation products in the environment, even at sub-inhibitory concentrations, can contribute to the selection pressure that maintains resistance. While high concentrations of tetracyclines are toxic to most bacteria, lower, environmentally relevant concentrations can still provide a selective advantage to resistant strains. Studies have shown that even low levels of tetracycline can select for resistant bacterial populations. nih.gov Furthermore, some research suggests that heavy metals like copper and zinc may exert a stronger selection pressure for tetracycline resistance in soil than tetracycline itself. acs.orgnih.gov This is particularly relevant as heavy metals are persistent environmental contaminants. nih.gov

Methodologies for Assessing Resistance Development in Environmental Microbial Populations

Assessing the development and spread of antibiotic resistance in environmental microbial populations requires a combination of methodologies. These can be broadly categorized into culture-based and molecular methods.

Culture-based methods involve isolating bacteria from environmental samples and determining their susceptibility to antibiotics. While these methods provide information on the phenotype of resistance, they are limited to culturable bacteria, which represent only a fraction of the total microbial diversity.

Molecular methods have become increasingly important for studying antibiotic resistance in the environment. These techniques directly detect the presence and abundance of antibiotic resistance genes (ARGs) in environmental DNA.

Quantitative PCR (qPCR) is a highly sensitive method used to quantify the abundance of specific ARGs. fems-microbiology.orgoup.com It is a valuable tool for monitoring the levels of known resistance genes in various environmental matrices. bohrium.com

Metagenomics , which involves the sequencing of all DNA from an environmental sample, provides a broader, more comprehensive view of the entire "resistome" – the collection of all ARGs in a microbial community. fems-microbiology.orgoup.com This approach can identify novel resistance genes and provide insights into the diversity and distribution of ARGs. researchgate.net

The choice of method depends on the specific research question, with qPCR offering high sensitivity for targeted genes and metagenomics providing extensive coverage of the resistome. oup.com

Table 2: Comparison of Methodologies for Assessing Antibiotic Resistance

| Method | Advantages | Disadvantages |

| Culture-based Methods | Provides phenotypic information (i.e., the bacteria are resistant). | Only applicable to culturable bacteria; can be time-consuming. |

| Quantitative PCR (qPCR) | Highly sensitive and specific for known ARGs; allows for quantification. | Only detects targeted genes; does not provide information on the host organism. |

| Metagenomics | Provides a comprehensive profile of all ARGs; can identify novel genes. | Can be less sensitive for low-abundance genes; data analysis can be complex. |

Future Research Directions and Emerging Areas

Comprehensive Assessment of Isochlortetracycline's Role in Environmental Antimicrobial Resistance Propagation

The widespread use of antibiotics like chlortetracycline (B606653) in agriculture and medicine leads to their release into the environment. In various environmental conditions, chlortetracycline can degrade into isochlortetracycline (B565029). A critical area of future research is to understand how isochlortetracycline contributes to the spread of antimicrobial resistance (AMR).

Recent studies have highlighted that the gastrointestinal tract can act as a reservoir for antibiotic resistance genes, with horizontal gene transfer occurring between pathogens, probiotics, and normal microbiota, which can have significant clinical implications. nih.gov The presence of antibiotic resistance genes in the environment, particularly in aquatic systems, is a major concern. nih.gov Research indicates that even subinhibitory concentrations of antibiotics can promote the transfer of resistance genes. bohrium.com For instance, tetracycline (B611298) has been shown to facilitate the horizontal transfer of antimicrobial resistance genes through plasmid-mediated conjugation. mdpi.com This raises questions about whether isochlortetracycline, as a derivative, possesses similar capabilities.

The interplay between different antibiotic resistance genes, such as the tetracycline resistance efflux pump and ampicillin (B1664943) resistance genes in E. coli, can lead to high-level resistance to multiple antibiotics. nih.gov It is crucial to investigate if isochlortetracycline can induce or select for such resistance mechanisms. The persistence of antibiotic-resistant organisms in the environment and their potential transmission back to humans and animals is a complex issue that requires further investigation. nih.gov

Future research should focus on:

Determining the minimum concentrations of isochlortetracycline that can select for or maintain antibiotic resistance genes in various environmental matrices.

Investigating the potential for isochlortetracycline to induce horizontal gene transfer of resistance determinants among different bacterial species.

Assessing the co-selection of resistance to other antibiotics or biocides in the presence of isochlortetracycline.

Development of Novel Remediation Technologies for Tetracycline and Isochlortetracycline Contamination in Environmental Systems

The contamination of soil and water with tetracycline and its degradation products, including isochlortetracycline, necessitates the development of effective remediation technologies. Current research is exploring a variety of physical, chemical, and biological methods to remove these compounds from the environment. itrcweb.orgepa.govresearchgate.netepa.gov

Table 1: Emerging Remediation Technologies for Tetracycline Contamination

| Remediation Technology | Description | Potential for Isochlortetracycline Removal |

| Adsorption | Utilizes materials with high surface area, such as activated carbon, graphene, and water treatment residues, to bind tetracycline and its derivatives. nih.govnih.govresearchgate.net | High, due to structural similarities with tetracycline. |

| Advanced Oxidation Processes (AOPs) | Involve the generation of highly reactive species, like hydroxyl radicals, to break down organic pollutants into less harmful substances. researchgate.net | Promising, but requires optimization for specific degradation pathways of isochlortetracycline. |

| Bioremediation | Employs microorganisms to degrade contaminants. epa.gov | Needs further investigation to identify microbial strains capable of metabolizing isochlortetracycline. |

| Membrane Filtration | Uses semi-permeable membranes to separate contaminants from water. nih.gov | Effective for removing a broad range of molecules, but may be prone to fouling. |

Novel materials are also being investigated for their potential in remediation. For example, yttrium-based metal-organic gels have shown efficiency in removing chlortetracycline hydrochloride from water, suggesting a potential application for isochlortetracycline as well. researchgate.net The development of hybrid carbon membranes and magnetic nanocomposites also presents promising avenues for efficient removal of tetracycline antibiotics. nih.govnih.gov

Future research in this area should aim to:

Optimize existing remediation technologies for the specific chemical properties of isochlortetracycline.

Develop cost-effective and environmentally friendly remediation strategies.

Investigate the formation of potentially harmful byproducts during the remediation process.

Advanced Structural and Mechanistic Studies on Isochlortetracycline's Formation and Environmental Fate

Isochlortetracycline is known to be an inactive alkaline degradation product of chlortetracycline. caymanchem.com Understanding the precise mechanisms of its formation and its subsequent fate in the environment is crucial for predicting its environmental impact. This involves studying the kinetics and pathways of chlortetracycline degradation under various environmental conditions, such as different pH levels, temperatures, and the presence of other chemicals.

Advanced analytical techniques are needed to elucidate the structural transformations that occur during the conversion of chlortetracycline to isochlortetracycline. This knowledge will be vital for developing models that can predict the persistence and transport of isochlortetracycline in different environmental compartments.

Key research questions to be addressed include:

What are the primary environmental factors that drive the formation of isochlortetracycline from chlortetracycline?

What are the degradation pathways of isochlortetracycline itself in soil and water?

How does the structure of isochlortetracycline influence its sorption to soil particles and its bioavailability to microorganisms?

Exploration of Potential Unrecognized Biological Activities or Synergistic Effects of Isochlortetracycline in Complex Mixtures

While isochlortetracycline is generally considered an inactive degradation product, its potential for unrecognized biological activities or synergistic effects in complex chemical mixtures warrants further investigation. caymanchem.com The environment is a complex matrix of numerous chemicals, and their combined effects can be different from their individual effects. ucl.ac.ukucl.ac.uk

The concept of synergy, where the combined effect of chemicals is greater than the sum of their individual effects, is a growing area of concern in toxicology. researchgate.net Studies have shown that synergistic effects can occur in mixtures of pesticides and other chemicals, leading to enhanced toxicity. nih.gov It is plausible that isochlortetracycline, in combination with other environmental contaminants, could exhibit unexpected biological activities.

Future research should explore:

The potential for isochlortetracycline to interact with other common environmental pollutants, such as heavy metals, pesticides, and other pharmaceuticals.

The biological effects of these complex mixtures on various organisms, from microorganisms to higher life forms.

The development of predictive models to assess the risk of synergistic effects from exposure to mixtures containing isochlortetracycline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.